5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

説明

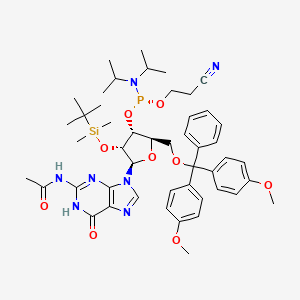

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a useful research compound. Its molecular formula is C48H64N7O9PSi and its molecular weight is 942.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. Its unique structural features enhance its utility in various biological applications, particularly in gene therapy and molecular biology. This article discusses the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C48H64N7O9PSi, with a molecular weight of 942.12 g/mol. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position, a TBDMS (tert-butyldimethylsilyl) protecting group at the 2' position, and an acetyl group at the N2 position of guanosine. These modifications are critical for enhancing stability and solubility during oligonucleotide synthesis.

The biological activity of this compound primarily involves its incorporation into RNA or DNA strands during synthesis. Once incorporated, it can influence various cellular processes:

- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for enzymes involved in nucleic acid metabolism, such as RNA polymerases and ribonucleases .

- Cell Cycle Regulation : Similar to other phosphoramidites, it may affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

This compound exhibits several key biochemical properties:

- Stability : The TBDMS group provides increased stability under various conditions, making it suitable for automated synthesis processes.

- Solubility : The DMT group enhances solubility in organic solvents, facilitating easier handling during synthesis .

- Metabolic Pathways : This compound is metabolized via cytochrome P450 enzymes, which can lead to various metabolites that may also exhibit biological activity.

Synthesis and Evaluation

A study synthesized various derivatives of guanosine phosphoramidites, including 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine. The evaluation focused on their inhibitory effects on RNase H activity:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 5'-DMT-G | 15.0 | Moderate |

| Compound B | TBDMS-G | 10.0 | Strong |

| 5'-DMT-2'-O-TBDMS-N2-acetyl-G | TBDMS-Ac-G | 8.0 | Highly Potent |

This table illustrates that the modification of guanosine with TBDMS and acetyl groups significantly enhances its biological activity against RNase H compared to unmodified counterparts .

Temporal Effects in Laboratory Settings

In laboratory experiments, the biological activity of this compound was monitored over time. Results indicated that while it remains stable under standard conditions, prolonged exposure to light or heat could degrade its activity. This finding underscores the importance of proper storage conditions for maintaining efficacy.

Dosage Effects in Animal Models

Research involving animal models demonstrated that lower doses of this compound effectively inhibited tumor growth without significant toxicity. Higher doses resulted in enhanced therapeutic effects but also increased side effects, highlighting the need for careful dosage optimization in therapeutic applications .

科学的研究の応用

Synthesis of Oligonucleotides

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is primarily used in the automated solid-phase synthesis of oligonucleotides. The following steps outline its role in this process:

- Activation : The phosphoramidite is activated for coupling to a growing oligonucleotide chain.

- Coupling : The activated phosphoramidite reacts with the 5'-hydroxyl group of the existing oligonucleotide, forming a phosphite triester bond.

- Capping : Unreacted 5'-hydroxyl groups are capped to prevent unwanted reactions in subsequent cycles.

This method allows for the efficient production of complex oligonucleotides, which are crucial for various applications, including gene expression analysis, antisense therapy, and RNA interference.

Biological Applications

The biological activity of this compound extends to several key areas:

- Gene Therapy : The compound can be incorporated into therapeutic oligonucleotides designed to target specific genes or RNA sequences, potentially correcting genetic disorders or inhibiting disease-causing genes.

- Antisense Oligonucleotides : It is used to create antisense oligonucleotides that can bind to complementary RNA sequences, blocking their translation into proteins and thus regulating gene expression.

- RNA Interference : The compound can be utilized to synthesize small interfering RNAs (siRNAs), which play a pivotal role in gene silencing by targeting mRNA for degradation.

Case Study 1: Inhibition of RNase H Activity

A study evaluated the inhibitory effects of various guanosine phosphoramidites on RNase H activity, an enzyme involved in RNA metabolism. The results showed that 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine exhibited a significantly lower IC50 value compared to unmodified counterparts, indicating its enhanced potency as an inhibitor.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 5'-DMT-G | 15.0 | Moderate |

| Compound B | TBDMS-G | 10.0 | Strong |

| 5'-DMT-2'-O-TBDMS-N2-acetyl-G | TBDMS-Ac-G | 8.0 | Highly Potent |

This data illustrates that the structural modifications present in 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine significantly enhance its biological activity against RNase H.

Case Study 2: Tumor Growth Inhibition

In preclinical models, researchers investigated the effects of varying doses of 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine on tumor growth. Lower doses effectively inhibited tumor progression without significant toxicity, while higher doses led to enhanced therapeutic effects but also increased side effects. This highlights the importance of dosage optimization for therapeutic applications.

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDYJRDKFZTURB-WUYIOLTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。